molecular formula C22H14ClN3O5S B266605 Methyl 4-[7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B266605
M. Wt: 467.9 g/mol
InChI Key: UUJUQQKZUIOFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Methyl 4-[7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood. However, studies have suggested that this compound may exert its effects by interfering with cellular signaling pathways, inhibiting protein tyrosine phosphatases, and modulating GABA(A) receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of protein tyrosine phosphatases, and modulate the activity of GABA(A) receptors. In vivo studies have shown that this compound can inhibit tumor growth in animal models and improve cognitive function in mice.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-[7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its potential as a potent and selective inhibitor of protein tyrosine phosphatases. This compound has also shown promise as a modulator of GABA(A) receptors, which are involved in various neurological disorders. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Methyl 4-[7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a modulator of GABA(A) receptors for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other areas of scientific research.

Synthesis Methods

The synthesis of Methyl 4-[7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves several steps. The first step is the synthesis of 5-methyl-1,3,4-thiadiazol-2-amine, which is achieved by reacting 2-cyano-3-hydroxy-4-methylpyridine with thiosemicarbazide. The second step is the synthesis of 7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole, which is achieved by reacting 4-hydroxycoumarin with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final step is the coupling of the two intermediate compounds to form this compound.

Scientific Research Applications

Methyl 4-[7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promise as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. In biochemistry, this compound has been studied for its potential as an inhibitor of protein tyrosine phosphatases, which are involved in various cellular signaling pathways. In pharmacology, this compound has been studied for its potential as a modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitter activity in the brain.

properties

Molecular Formula

C22H14ClN3O5S

Molecular Weight

467.9 g/mol

IUPAC Name

methyl 4-[7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C22H14ClN3O5S/c1-10-24-25-22(32-10)26-17(11-3-5-12(6-4-11)21(29)30-2)16-18(27)14-9-13(23)7-8-15(14)31-19(16)20(26)28/h3-9,17H,1-2H3

InChI Key

UUJUQQKZUIOFRD-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)C(=O)OC

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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